Isoindoli e derivati

Isoindoles are a class of aromatic heterocycles widely recognized for their structural diversity and functional complexity in chemical synthesis. These compounds feature a five-membered ring with an indole nucleus, where one nitrogen atom is replaced by carbon, giving rise to unique electronic and steric properties. Isoindoles play significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural flexibility and potential for medicinal applications.

Structurally, isoindoles can be further modified through various functional groups such as amides, esters, and ketones, leading to a wide array of derivatives with distinct biological activities. The synthesis of isoindoles often involves multi-step reactions including condensation, alkylation, and reduction processes. Their electronic properties make them valuable intermediates for constructing complex molecular architectures.

In the pharmaceutical industry, isoindoles are explored as scaffolds for drug design due to their ability to modulate various receptor interactions and enzyme activities. In agriculture, certain isoindole derivatives exhibit insecticidal or fungicidal properties, making them candidates for developing new pesticides. Additionally, in materials science, these compounds can be used in the development of conductive polymers and other functional materials.

Overall, the versatility of isoindoles and their derivatives makes them indispensable tools in modern chemical research and industry.

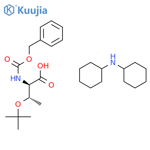

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

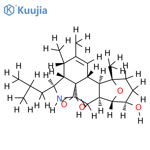

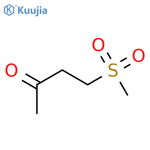

Aspergillin PZ | 483305-08-4 | C24H35NO4 |

|

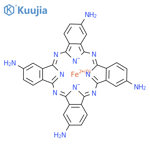

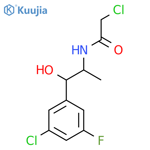

2,9,16,23-Tetraamino-phthalocyanine iron | 95100-27-9 | C32H20FeN12 |

|

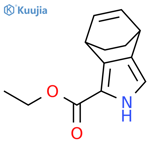

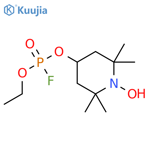

ethyl 4-azatricyclo[5.2.2.0]undeca-2,5,8-triene-3-carboxylate | 200353-88-4 | C13H15NO2 |

|

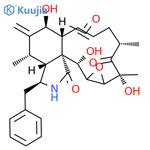

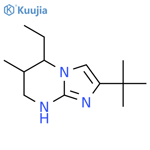

19,20-Epoxycytochalasin D | 191349-10-7 | C30H37NO7 |

Letteratura correlata

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

Fornitori consigliati

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

-

Z-D-THR(TBU)-OH DCHA Cas No: 201275-65-2

Z-D-THR(TBU)-OH DCHA Cas No: 201275-65-2